Cas no 119309-36-3 (4H-1-Benzopyran-4-one,2,3-dihydro-3,7-dihydroxy-5-methoxy-2-phenyl-, (2R,3R)-)

4H-1-Benzopyran-4-one,2,3-dihydro-3,7-dihydroxy-5-methoxy-2-phenyl-, (2R,3R)- 化学的及び物理的性質
名前と識別子
-
- 4H-1-Benzopyran-4-one,2,3-dihydro-3,7-dihydroxy-5-methoxy-2-phenyl-, (2R,3R)-
- Pinobanksin 5-methyl ether
- 5-O-Methylpinobanksin
- 4H-1-Benzopyran-4-one, 2,3-dihydro-3,7-dihydroxy-5-methoxy-2-phenyl-, (2R,3R)-
- (2R,3R)-3,7-dihydroxy-5-methoxy-2-phenyl-2,3-dihydrochromen-4-one
- (2R,3R)-3,7-Dihydroxy-5-methoxy-2-phenylchroman-4-one
- F94019
- 87620-04-0
- DTXSID40922934
- (2R,3R)-3,7-dihydroxy-5-methoxy-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one
- CHEMBL1096213
- AKOS030552798
- 3,7-Dihydroxy-5-methoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
- CS-0158964
- 119309-36-3
- Pinobanksin-5-methylether
- HY-N9203
- Pinobanksin_5-methylether
- DA-76896
-
- インチ: InChI=1S/C16H14O5/c1-20-11-7-10(17)8-12-13(11)14(18)15(19)16(21-12)9-5-3-2-4-6-9/h2-8,15-17,19H,1H3/t15-,16+/m0/s1
- InChIKey: NIMIDMFTGGTHOH-JKSUJKDBSA-N
- ほほえんだ: COC1C=C(O)C=C2O[C@@H]([C@H](C(=O)C=12)O)C1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 286.084
- どういたいしつりょう: 286.084
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 379
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 76Ų
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.38
- ふってん: 549.8°Cat760mmHg
- フラッシュポイント: 209.9°C
- 屈折率: 1.64
- じょうきあつ: 0.0±1.6 mmHg at 25°C
4H-1-Benzopyran-4-one,2,3-dihydro-3,7-dihydroxy-5-methoxy-2-phenyl-, (2R,3R)- セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
4H-1-Benzopyran-4-one,2,3-dihydro-3,7-dihydroxy-5-methoxy-2-phenyl-, (2R,3R)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN4790-5 mg |
Pinobanksin 5-methyl ether |
119309-36-3 | 98% | 5mg |
¥ 10,150 | 2023-07-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P91550-5 mg |
4H-1-Benzopyran-4-one,2,3-dihydro-3,7-dihydroxy-5-methoxy-2-phenyl-, (2R,3R)- |
119309-36-3 | 5mg |
¥4640.0 | 2021-09-08 | ||
TargetMol Chemicals | TN4790-1 mL * 10 mM (in DMSO) |
Pinobanksin 5-methyl ether |
119309-36-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 12180 | 2023-09-15 | |
TargetMol Chemicals | TN4790-5mg |
Pinobanksin 5-methyl ether |
119309-36-3 | 5mg |
¥ 10150 | 2024-07-19 | ||
TargetMol Chemicals | TN4790-1 ml * 10 mm |
Pinobanksin 5-methyl ether |
119309-36-3 | 1 ml * 10 mm |
¥ 12180 | 2024-07-19 |
4H-1-Benzopyran-4-one,2,3-dihydro-3,7-dihydroxy-5-methoxy-2-phenyl-, (2R,3R)- 関連文献
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
関連分類
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Flavonoids 5-O-methylated flavonoids
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Flavonoids O-methylated flavonoids 5-O-methylated flavonoids
- Solvents and Organic Chemicals Organic Compounds Aldehyde/Ketone
4H-1-Benzopyran-4-one,2,3-dihydro-3,7-dihydroxy-5-methoxy-2-phenyl-, (2R,3R)-に関する追加情報
4H-1-Benzopyran-4-one,2,3-dihydro-3,7-dihydroxy-5-methoxy-2-phenyl-, (2R,3R)-
4H-1-Benzopyran-4-one,2,3-dihydro-3,7-dihydroxy-5-methoxy-2-phenyl-, (2R,3R)- is a complex organic compound with the CAS registry number 119309-36-3. This compound belongs to the class of benzopyrans, which are aromatic heterocyclic compounds with a benzene ring fused to a gamma-pyrone ring. The structure of this compound is characterized by a benzopyran skeleton with hydroxyl groups at positions 3 and 7, a methoxy group at position 5, and a phenyl group attached at position 2. The stereochemistry of the molecule is specified as (2R,3R), indicating the configuration of the chiral centers at positions 2 and 3.
The synthesis of 4H-1-Benzopyran-4-one,2,3-dihydro-3,7-dihydroxy-5-methoxy-2-phenyl-, (2R,3R)- involves multi-step organic reactions. Recent advancements in synthetic methodologies have enabled the construction of such complex molecules with high stereoselectivity. One notable approach involves the use of enantioselective catalysis to achieve the desired stereochemistry at positions 2 and 3. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining product purity.
4H-1-Benzopyran derivatives have been extensively studied for their potential biological activities. Recent studies have highlighted the antioxidant properties of this compound, which are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. In vitro assays have demonstrated that 4H-benzopyran derivatives can effectively reduce oxidative stress in human cells, making them promising candidates for applications in antioxidant therapies.
In addition to its antioxidant activity, 4H-benzopyran derivatives have shown potential in anti-inflammatory and anticancer research. A study published in *Journal of Medicinal Chemistry* revealed that 4H-benzopyran derivatives can inhibit the activity of cyclooxygenase enzymes, which are key players in inflammation. Furthermore, preclinical studies have indicated that these compounds may exhibit cytotoxic effects against various cancer cell lines.
The pharmacokinetic properties of 4H-benzopyran derivatives are another area of active research. Studies using animal models have shown that these compounds exhibit good bioavailability when administered orally or intravenously. However, further research is needed to optimize their pharmacokinetic profiles for therapeutic applications.
From an environmental perspective, the biodegradability and eco-toxicity of 4H-benzopyran derivatives have also been investigated. Results from eco-toxicological studies suggest that these compounds are not highly toxic to aquatic organisms under normal exposure conditions. Nonetheless, their long-term effects on ecosystems remain an area requiring further investigation.
In conclusion,4H-benzopyran derivatives, including 4H-benzopyranone, continue to be a focal point in chemical research due to their diverse biological activities and potential therapeutic applications. As researchers delve deeper into their synthesis and biological properties,CAS No: 119309 - 36 - 3 will likely play an increasingly important role in drug discovery and development.



